molecular formula C24H23N B8642578 1-(Triphenylmethyl)-1,2,3,6-tetrahydropyridine CAS No. 73962-46-6

1-(Triphenylmethyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B8642578
CAS No.: 73962-46-6
M. Wt: 325.4 g/mol
InChI Key: RHEHGMVJJSEEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Triphenylmethyl)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C24H23N and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73962-46-6

Molecular Formula

C24H23N

Molecular Weight

325.4 g/mol

IUPAC Name

1-trityl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C24H23N/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25/h1-11,13-18H,12,19-20H2

InChI Key

RHEHGMVJJSEEBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (E)-3-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]methylidene}-1-(triphenylmethyl)piperidin-4-ol (17.45 g) in toluene (300 ml) were added thioacetic acid (4.6 ml) and N,N-dimethylformamide dineopentylacetal (18 ml). The resulting solution was stirred at room temperature for 15 minutes, and the reaction was stopped by an addition of a saturated aqueous sodium chloride solution. The products were extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by chromatography on silica gel using a mixture of hexane, ethyl acetate and dichloromethane (1:1:1) as the eluent to afford an approximately 1:3 mixture of (E)-4-(acetylsulfanyl)-3-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]methylidene}-1-(triphenylmethyl)piperidine and 5-(acetylsulfanyl){[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]methylidene}methyl)-1-(triphenylmethyl)-1,2,3,6-tetrahydropyridine (17.83 g, yield: 92%).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.